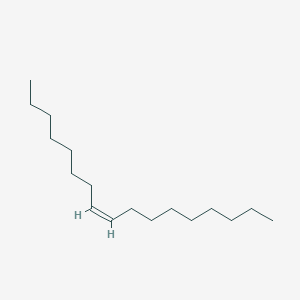
(8Z)-heptadec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8Z)-heptadec-8-ene is an unsaturated hydrocarbon with the molecular formula C17H34. It is characterized by a double bond located at the 8th carbon atom in the Z (cis) configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-heptadec-8-ene can be achieved through several methods. One common approach involves the reaction of methylmagnesium iodide with (Z)-7-hexadecenal to obtain (Z)-8-heptadecene-2-alcohol, which is then esterified . This method highlights the use of Grignard reagents and subsequent esterification reactions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and isomerization reactions to produce the compound efficiently. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(8Z)-heptadec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution can oxidize this compound to form diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) can reduce the double bond to form heptadecane.
Substitution: Halogenation using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can add bromine atoms across the double bond.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of heptadecane.
Substitution: Formation of dibromoheptadecane.
Wissenschaftliche Forschungsanwendungen
(8Z)-heptadec-8-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (8Z)-heptadec-8-ene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations that lead to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various physiological processes. The specific pathways involved depend on the context of its application, such as its role in lipid metabolism or as a signaling molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8Z,11Z,14Z)-Heptadecatrienal: Another unsaturated hydrocarbon with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
Dodec-8Z-en-1-ol: An alcohol with a double bond at the 8th carbon.
Uniqueness
(8Z)-heptadec-8-ene is unique due to its specific double bond configuration and chain length. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C17H34 |
|---|---|
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
(Z)-heptadec-8-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15- |
InChI-Schlüssel |
BIQKRILZMDQPHI-ICFOKQHNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC |
Synonyme |
(Z)-8-heptadecene 8-heptadecene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















